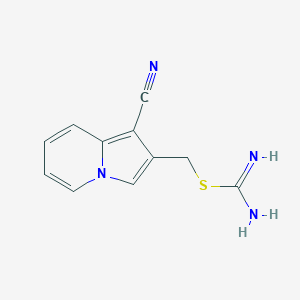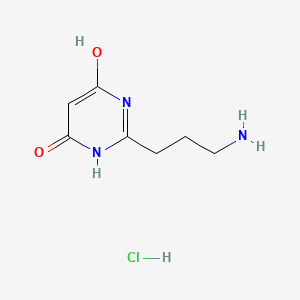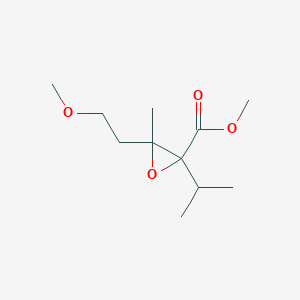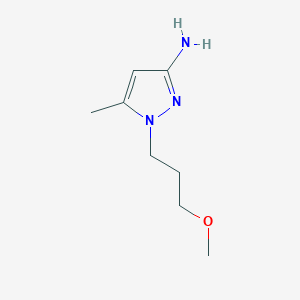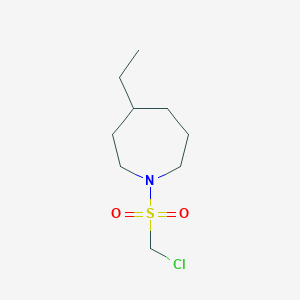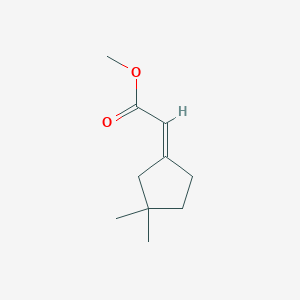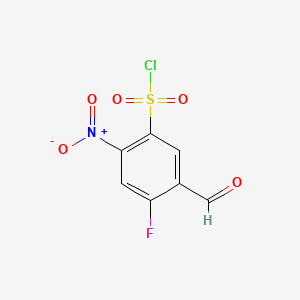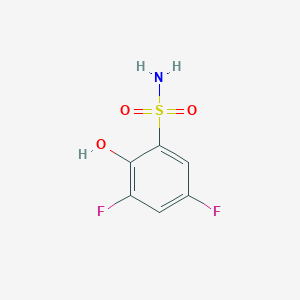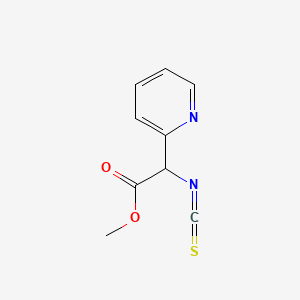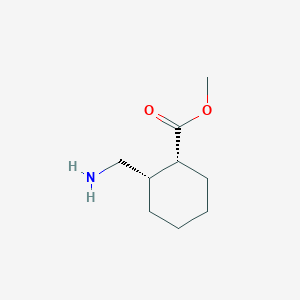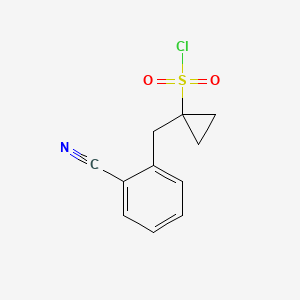
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride is a chemical compound with a unique structure that combines a cyclopropane ring, a sulfonyl chloride group, and a cyanobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2-cyanobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyanobenzyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents in the presence of catalysts such as iron(III) chloride or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution.
Sulfonyl Hydrides or Amines: Formed through reduction reactions.
科学的研究の応用
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The cyanobenzyl moiety can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
類似化合物との比較
Similar Compounds
Cyclopropanesulfonyl Chloride: A simpler analog without the cyanobenzyl group, used in similar nucleophilic substitution reactions.
1-Cyanopropane-1-sulfonyl Chloride: Another analog with a different alkyl chain, used in similar synthetic applications.
Uniqueness
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the cyclopropane ring and the cyanobenzyl group. This combination imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler analogs. The compound’s structure enables it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in organic synthesis.
特性
分子式 |
C11H10ClNO2S |
|---|---|
分子量 |
255.72 g/mol |
IUPAC名 |
1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO2S/c12-16(14,15)11(5-6-11)7-9-3-1-2-4-10(9)8-13/h1-4H,5-7H2 |
InChIキー |
JXOKPCIZILCTCK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=CC=C2C#N)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


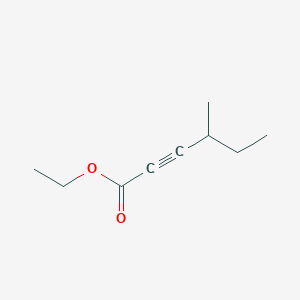
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
